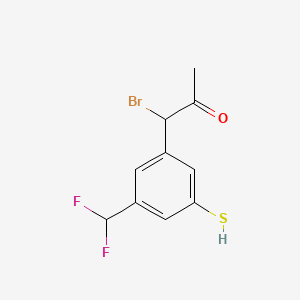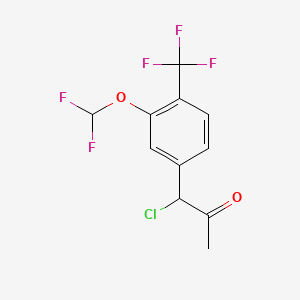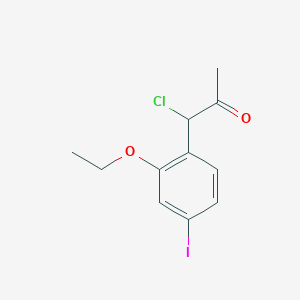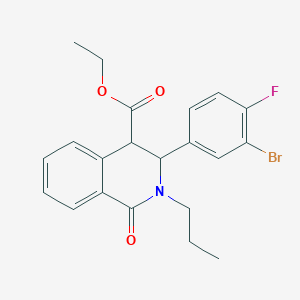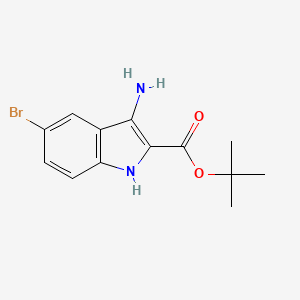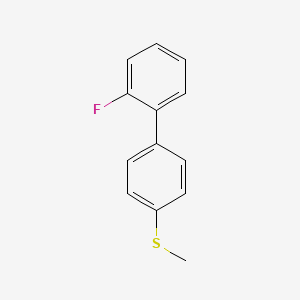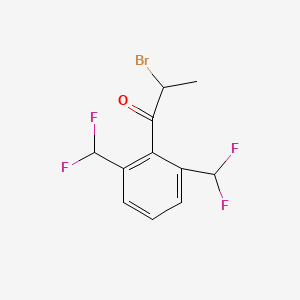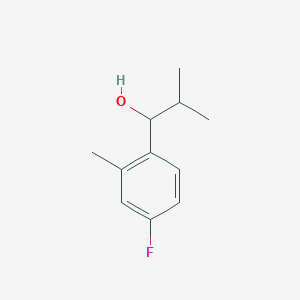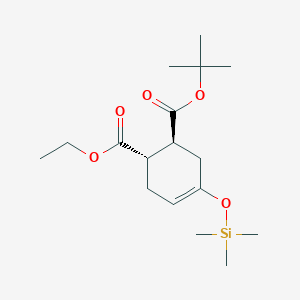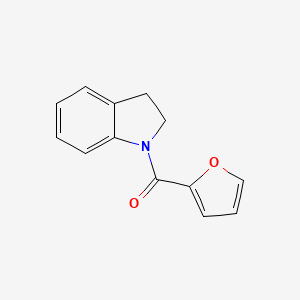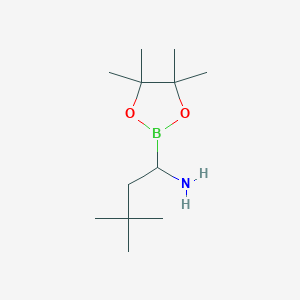
(R)-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is a boronic ester derivative. This compound is notable for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine typically involves the reaction of ®-3,3-dimethylbutan-1-amine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane. This reaction is usually carried out in the presence of a base such as potassium carbonate and a palladium catalyst under inert atmosphere conditions. The reaction proceeds via the formation of a boronate ester intermediate, which is then isolated and purified.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the synthesis.
化学反应分析
Types of Reactions
®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The boronic ester group can be oxidized to form boronic acids.
Reduction: The amine group can be reduced to form the corresponding alkylamine.
Substitution: The boronic ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or sodium perborate in aqueous conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of boronic acids.
Reduction: Formation of alkylamines.
Substitution: Formation of substituted boronic esters.
科学研究应用
Chemistry
In chemistry, ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is used as a building block in the synthesis of complex organic molecules. Its ability to form stable carbon-carbon bonds makes it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its boronic ester group allows for the formation of boron-containing compounds, which can have unique biological properties.
Medicine
In medicine, derivatives of this compound may be explored for their potential therapeutic applications. Boron-containing compounds have been investigated for their use in cancer treatment and as enzyme inhibitors.
Industry
In the industrial sector, ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is used in the production of advanced materials and polymers. Its reactivity and stability make it suitable for various manufacturing processes.
作用机制
The mechanism of action of ®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine involves its ability to participate in cross-coupling reactions. The boronic ester group interacts with palladium catalysts to form palladium-boron complexes, which facilitate the formation of carbon-carbon bonds. This process is crucial in the synthesis of complex organic molecules.
相似化合物的比较
Similar Compounds
- ®-3-methyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine hydrochloride
- 4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
®-3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine is unique due to its specific stereochemistry and the presence of both boronic ester and amine functional groups. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis.
属性
分子式 |
C12H26BNO2 |
|---|---|
分子量 |
227.15 g/mol |
IUPAC 名称 |
3,3-dimethyl-1-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butan-1-amine |
InChI |
InChI=1S/C12H26BNO2/c1-10(2,3)8-9(14)13-15-11(4,5)12(6,7)16-13/h9H,8,14H2,1-7H3 |
InChI 键 |
ABUPCWOSDCJGAZ-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C(CC(C)(C)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


